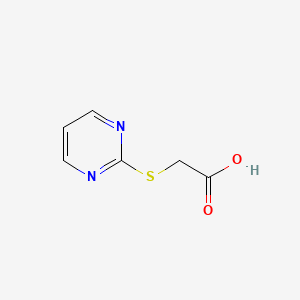

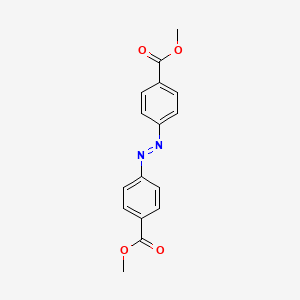

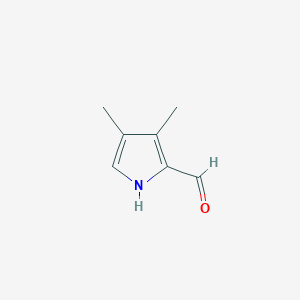

![molecular formula C6H7N3O2 B1269123 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid CAS No. 884504-87-4](/img/structure/B1269123.png)

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolo triazole derivatives involves multistep processes such as etherification, hydrazonation, cyclization, and reduction. A notable synthesis includes the formation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, showcasing a methodological approach yielding a 39% overall yield and characterized by 1H NMR and ESI-MS/MS (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory, revealing higher stability for the hydrazone tautomers. This insight underscores the importance of tautomerism in determining the molecular structure and stability of pyrrolo triazole derivatives (Zhang et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrrolo triazoles demonstrate their versatility in organic synthesis. For instance, the reaction of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with nucleophiles under acidic or basic conditions showcases the compound's reactivity, leading to the synthesis of various derivatives (Goto et al., 1991).

Physical Properties Analysis

The analysis of physical properties is crucial for understanding the behavior of these compounds under different conditions. However, specific studies focusing on the physical properties of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid were not identified in this search. Typically, these analyses would include melting points, solubility in various solvents, and stability under different temperatures and pH values.

Chemical Properties Analysis

The chemical properties of pyrrolo triazole derivatives are influenced by their molecular structure, particularly the electron distribution across the triazole and pyrrolo rings. These properties dictate the compound's reactivity, acid-base behavior, and potential for further functionalization. Although detailed chemical properties specific to this compound were not directly found, the synthesis and reactions presented suggest a high degree of reactivity towards nucleophilic substitution and potential for various organic transformations (Zhang et al., 2019).

Applications De Recherche Scientifique

Synthesis and Theoretical Study

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has been synthesized through a multi-step process, including etherification, hydrazonation, cyclization, and reduction. The final product's structure was analyzed using 1H NMR and ESI-MS/MS, and theoretical studies were conducted using DFT calculations. This research is significant for understanding the molecular structures of related compounds (Zhang et al., 2019).

Synthesis of Isoindole Derivatives

Research has also focused on synthesizing 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions. This involves the reaction between mesoionic oxazolines and dimethylacetylene dicarboxylate (New & Yevich, 1984).

Cytotoxic Activity and Synthesis of Novel Compounds

A novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives and others were synthesized using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor. These compounds were evaluated for cytotoxic activity, highlighting the potential therapeutic applications of such structures (Azab et al., 2017).

Synthesis of Substituted Pyrrolopyridinones

Various substituted 6,7-dihydro-5H-pyrrolopyridinones were synthesized, demonstrating potential applications in the synthesis of fused tricyclic derivatives and other synthetic applications (Goto et al., 1991).

Photoluminescence and Catalytic Properties

The molecule has been used in the synthesis of coordination polymers, demonstrating significant photoluminescence properties and improved catalytic activity. This research shows the potential of such compounds in material science applications (Wang et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

By inhibiting RIPK1, the compound disrupts the necroptotic pathway . Necroptosis is a form of cell death that is typically triggered by various pathological stimuli, including inflammation, infection, and ischemic injury . By blocking this pathway, the compound can potentially mitigate necroptosis-related diseases.

Pharmacokinetics

In vivo studies were performed to determine the oral exposure of a similar compound

Result of Action

The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Action Environment

For instance, similar compounds are recommended to be stored in a dark place and at a temperature between 2-8°C .

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-8-7-4-2-1-3-9(4)5/h1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWJJYRMEMYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343836 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-87-4 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

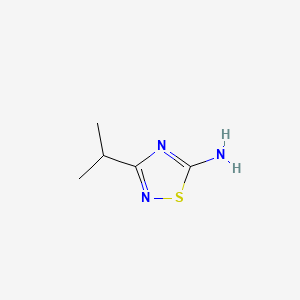

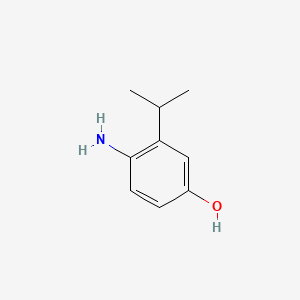

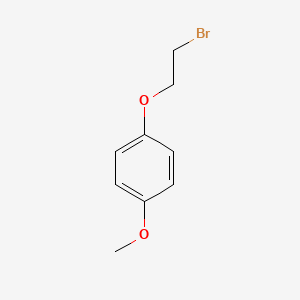

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

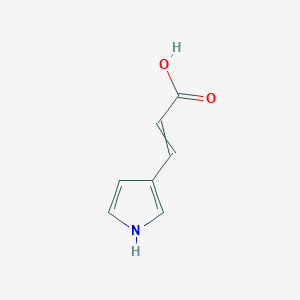

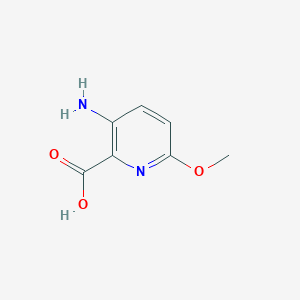

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

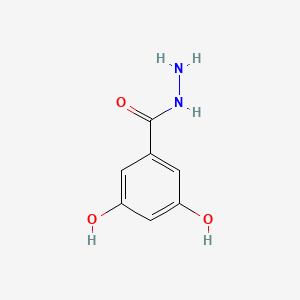

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)